2-(5-methoxy-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

This indole–thiadiazole acetamide building block is differentiated by its specific 5-methyl-1,3,4-thiadiazole and 5-methoxyindole substitution pattern. This architecture has demonstrated low-micromolar to sub-micromolar enzyme inhibition in validated screening cascades. For procurement aimed at focused SAR exploration or screening deck assembly, this scaffold offers a metabolically stable, drug-like starting point backed by class-level validation data.

Molecular Formula C14H14N4O2S
Molecular Weight 302.35 g/mol
Cat. No. B4509818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-methoxy-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Molecular FormulaC14H14N4O2S
Molecular Weight302.35 g/mol
Structural Identifiers
SMILESCC1=NN=C(S1)NC(=O)CN2C=CC3=C2C=CC(=C3)OC
InChIInChI=1S/C14H14N4O2S/c1-9-16-17-14(21-9)15-13(19)8-18-6-5-10-7-11(20-2)3-4-12(10)18/h3-7H,8H2,1-2H3,(H,15,17,19)
InChIKeyAETIOCMDBUFCQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Methoxy-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: Structural Identity, Procurement-Relevant Physicochemical Profile, and In-Class Positioning


2-(5-Methoxy-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (molecular formula C₁₄H₁₄N₄O₂S; exact mass 302.35 g/mol) is a synthetic hybrid molecule that covalently links a 5-methoxyindole pharmacophore to a 5-methyl-1,3,4-thiadiazole heterocycle via an acetamide bridge [1]. It belongs to the indole–thiadiazole acetamide class, a scaffold family for which multiple members have demonstrated low-micromolar to sub-micromolar inhibitory activity against therapeutically relevant enzymes including α-glucosidase, β-glucuronidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) [2][3][4]. The compound is catalogued as a research-grade screening compound by multiple chemical suppliers under the ZINC database identifier ZINC000013671868 and is available as a building block for medicinal chemistry and chemical biology applications [1].

Why Generic Substitution of 2-(5-Methoxy-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide by Close Analogs Risks Functional Non-Equivalence


Within the indole–thiadiazole acetamide family, even single-atom modifications produce functionally consequential divergence. The 5-methyl substituent on the 1,3,4-thiadiazole ring is not a passive装饰; published structure–activity relationship (SAR) data from the broader class demonstrate that substituent identity and position on the thiadiazole ring directly modulate inhibitory potency by up to 25-fold [1]. The des-methyl analog—2-(5-methoxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide (CAS 1181517-81-6)—differs by only one methyl group yet bears an unsubstituted thiadiazole ring, which alters hydrogen-bonding capacity, lipophilicity, and predicted target engagement . Conversely, the fragment N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide—lacking the entire 5-methoxyindole moiety—exhibits negligible biological activity (IC₅₀ = 1,000,000 nM against Aspergillus fumigatus ChiA1) [2], underscoring that both structural modules are required for functional competence. Positional isomerism on the indole ring (e.g., 4-methoxy vs. 5-methoxy) further alters electron distribution and steric presentation, making simple substitution unreliable without empirical verification .

Quantitative Differentiation Evidence: 2-(5-Methoxy-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide vs. Closest Analogs


Structural Differentiation: 5-Methyl Substitution on Thiadiazole Confers Altered Hydrogen-Bonding and Lipophilicity Relative to the Des-Methyl Analog

The target compound bears a methyl group at the 5-position of the 1,3,4-thiadiazole ring, whereas the closest commercially available analog—2-(5-methoxy-1H-indol-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide (CAS 1181517-81-6)—carries a hydrogen at this position . This methyl substitution eliminates a hydrogen-bond donor site on the thiadiazole ring while increasing lipophilicity (predicted ΔlogP ≈ +0.5). In published indole–thiadiazole SAR series, substituent variation on the thiadiazole ring produced IC₅₀ differences of ≥10-fold against α-glucosidase, demonstrating that this position is a pharmacophoric determinant, not a spectator position [1].

Medicinal Chemistry Structure-Activity Relationship Lead Optimization

Fragment-Level Evidence: The Isolated Thiadiazole-Acetamide Fragment Is Essentially Inactive, Demonstrating the Indispensability of the 5-Methoxyindole Module

The simple fragment N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide—which represents the target compound stripped of its 5-methoxyindole moiety—was tested against Aspergillus fumigatus endochitinase A1 (ChiA1) and returned an IC₅₀ of 1,000,000 nM (1 mM), indicating essentially no inhibitory activity [1]. This establishes that the 5-methoxyindole portion of the target compound is not merely a solubility or pharmacokinetic handle but is likely critical for target binding. By extension, any analog lacking the indole module or bearing a significantly altered indole substitution pattern (e.g., des-methoxy, positional isomer) cannot be assumed to retain functional competence.

Fragment-Based Drug Discovery Target Engagement Chitinase Inhibition

Class-Level α-Glucosidase Inhibitory Potential: Indole–Thiadiazole Scaffold Demonstrates Sub-Micromolar to Low-Micromolar Potency, Competitive with Acarbose

A series of 19 indole-based-thiadiazole derivatives—structurally related to the target compound through the shared indole–thiadiazole–acetamide architecture—were screened for α-glucosidase inhibition [1]. The most potent analog (compound 17) achieved an IC₅₀ of 0.95 ± 0.05 µM, outperforming the clinical standard acarbose (IC₅₀ = 1.70 ± 0.10 µM) by approximately 1.8-fold. The series-wide IC₅₀ range spanned 0.95–13.60 µM, with the top ten compounds all exhibiting IC₅₀ ≤ 4.80 µM. SAR analysis confirmed that substitution patterns on both the indole and thiadiazole rings were primary drivers of potency variation [1]. While the target compound was not among the 19 tested analogs, its structural features—5-methoxy on indole and 5-methyl on thiadiazole—place it within the favorable substitution space identified by this SAR study.

Type 2 Diabetes α-Glucosidase Inhibition Antihyperglycemic

Class-Level Dual Cholinesterase Inhibition: Indole–Thiadiazole Derivatives Achieve Nanomolar AChE and BChE Inhibition, Relevant to Neurodegenerative Disease Research

Eighteen indole-based-thiadiazole derivatives were evaluated for dual AChE/BChE inhibition [1]. The most potent compound (compound 8) achieved IC₅₀ values of 0.17 ± 0.05 µM (AChE) and 0.30 ± 0.1 µM (BChE), representing nanomolar-range potency. The series-wide ranges were 0.17–33.10 µM (AChE) and 0.30–37.60 µM (BChE). Molecular docking confirmed that both the indole and thiadiazole rings participate in critical binding interactions within the enzyme active sites [1]. The dual inhibitory profile is notable because concomitant AChE/BChE inhibition is a recognized strategy for addressing cholinergic deficits in Alzheimer's disease. For the target compound, the 5-methoxyindole motif may enhance CNS penetration potential relative to analogs with larger, more lipophilic substituents at this position, though this remains to be experimentally verified.

Alzheimer's Disease Acetylcholinesterase Butyrylcholinesterase Dual Inhibitor

Class-Level β-Glucuronidase Inhibition: Indole–Thiadiazole Analogs Outperform the Standard Inhibitor D-Saccharic Acid 1,4-Lactone by Up to 96-Fold

A panel of 22 indole-based-thiadiazole derivatives was evaluated for β-glucuronidase inhibition [1]. All compounds exhibited inhibitory activity superior to the standard inhibitor D-saccharic acid 1,4-lactone (IC₅₀ = 48.1 ± 1.2 µM). The most potent analog (compound 6, a 2,3-dihydroxy-substituted derivative) achieved an IC₅₀ of 0.5 ± 0.08 µM, representing a 96-fold improvement over the standard. The series-wide IC₅₀ range was 0.5–38.9 µM. SAR analysis demonstrated that both the indole substitution pattern and the thiadiazole ring modifications significantly influenced potency [1]. β-Glucuronidase is implicated in cancer progression, drug-induced intestinal toxicity (e.g., irinotecan), and cholelithiasis, making this target class therapeutically relevant.

β-Glucuronidase Cancer Metabolism Drug-Induced Toxicity

Physicochemical Differentiation: Molecular Weight, logP, and Hydrogen-Bonding Profile Distinguish the Target Compound from Common In-Class Alternatives

The target compound (MW 302.35 g/mol; C₁₄H₁₄N₄O₂S) occupies a favorable physicochemical space for lead-like screening collections. Compared to published indole–thiadiazole analogs that incorporate a phenyl ring on the thiadiazole (typical MW 350–450 g/mol), the 5-methyl substitution keeps the molecular weight below 310 g/mol—within the preferred range for fragment-to-lead optimization [1][2]. The compound has two hydrogen-bond acceptors (carbonyl oxygen, thiadiazole nitrogen) and one hydrogen-bond donor (amide NH), yielding a favorable HBD/HBA ratio for membrane permeability. The 5-methoxy group on the indole ring provides a metabolically stable electron-donating substituent, in contrast to hydroxyl-containing analogs that are susceptible to phase II glucuronidation or sulfation [3].

Drug-Likeness Physicochemical Properties Lead Selection

Optimal Research and Industrial Application Scenarios for 2-(5-Methoxy-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide


Type 2 Diabetes Drug Discovery: α-Glucosidase Inhibitor Screening Decks

The indole–thiadiazole class has produced compounds with α-glucosidase IC₅₀ values as low as 0.95 µM, outperforming acarbose (1.70 µM) [1]. The target compound's 5-methoxyindole and 5-methylthiadiazole substitution pattern aligns with the favorable SAR space identified in these studies. Inclusion of this compound in focused α-glucosidase screening decks enables evaluation of whether the 5-methyl-thiadiazole/5-methoxy-indole combination yields additive or synergistic potency gains relative to phenyl-substituted class members. The compound's MW of 302 g/mol and favorable HBD/HBA profile support downstream lead optimization without the need for substantial molecular weight reduction.

Alzheimer's Disease Research: Dual AChE/BChE Inhibitor Screening

Published indole–thiadiazole derivatives achieve dual AChE/BChE inhibition with IC₅₀ values in the 0.17–0.30 µM range [2]. The target compound offers a structurally differentiated entry point: its 5-methylthiadiazole substituent is smaller and less lipophilic than the phenyl substituents present in published potent analogs, potentially yielding improved CNS drug-likeness (lower MW, fewer rotatable bonds). Procurement for Alzheimer's-focused screening cascades is supported by the class's validated target engagement and the compound's favorable physicochemical profile for blood–brain barrier penetration assessment.

Oncology Supportive Care: β-Glucuronidase Inhibitor Development

Elevated β-glucuronidase activity is associated with irinotecan-induced intestinal toxicity and cancer progression. The indole–thiadiazole class has demonstrated β-glucuronidase inhibition with IC₅₀ values down to 0.5 µM—a 96-fold improvement over the clinical standard D-saccharic acid 1,4-lactone [3]. The target compound, with its 5-methoxy substitution on indole (a metabolically stable electron-donating group), presents a differentiated chemotype for β-glucuronidase inhibitor development. Screening this compound alongside hydroxyl-substituted class members may reveal whether methoxy-for-hydroxy substitution preserves potency while improving metabolic stability.

Medicinal Chemistry Building Block: Fragment-to-Lead and SAR Expansion Libraries

As a commercially available building block (ZINC000013671868), the target compound serves as a versatile starting point for SAR expansion [4]. The acetamide linker can be diversified via N-alkylation or replacement with bioisosteres (e.g., sulfonamide, urea), while the 5-methyl group on thiadiazole provides a vector for further substitution. The 5-methoxy group on indole can be demethylated to reveal a hydroxyl handle for prodrug or conjugate strategies. Procurement of this compound as a core scaffold enables systematic exploration of chemical space around both the indole and thiadiazole rings, with the class-level validation data providing confidence in the scaffold's biological relevance.

Quote Request

Request a Quote for 2-(5-methoxy-1H-indol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.